Pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane-8-carboxylic acid
Overview
Description
Pentacyclo[5.4.0.0{2,6}.0
Mechanism of Action
Target of Action
The primary targets of Pentacyclo[5.4.0.0{2,6}.0{3,10}.0^{5,9}]undecane-8-carboxylic acid are currently unknown. The compound is a relatively new entity and research into its specific targets is ongoing .
Mode of Action
The exact mode of action of Pentacyclo[5.4.0.0{2,6}.0{3,10}It has been synthesized via diels-alder, [2+2]photo-cycloaddition and huang-minlong reduction .
Biochemical Pathways
The biochemical pathways affected by Pentacyclo[5.4.0.0{2,6}.0{3,10}The compound is a potential application in high energy density caged hydrocarbon compounds . More research is needed to understand the downstream effects of these interactions .
Result of Action
The molecular and cellular effects of Pentacyclo[5.4.0.0{2,6}.0{3,10}It has been noted that the compound has a combustion heat of 44.5 MJ·kg -1 and is insensitive to impact and friction , suggesting potential applications in energy production .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Pentacyclo[5.4.0.0{2,6}.0{3,10}.0^{5,9}]undecane-8-carboxylic acid is currently unknown.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentacyclo[5.4.0.0{2,6}.0{3,10}.0^{5,9}]undecane-8-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Diels-Alder Reaction: Cyclopentadiene is prepared from its dimeric form by pyrolysis at 200°C. It is then reacted with 1,4-benzoquinone to form an adduct.
[2+2] Photocycloaddition: The adduct undergoes a [2+2] photocycloaddition reaction in the presence of acetone as a solvent. The optimal conditions include a reaction temperature of -11°C and a reaction time of 23 hours.
Huang-Minlon Reduction: The product from the photocycloaddition is then subjected to Huang-Minlon reduction to yield the final compound.
Industrial Production Methods
Industrial production methods for pentacyclo[5.4.0.0{2,6}.0{3,10}.0^{5,9}]undecane-8-carboxylic acid are not well-documented in the literature. the scalability of the synthetic route described above would likely involve optimization of reaction conditions and the use of continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Pentacyclo[5.4.0.0{2,6}.0{3,10}.0^{5,9}]undecane-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, often using reagents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce fully saturated hydrocarbons.
Scientific Research Applications
Pentacyclo[5.4.0.0{2,6}.0{3,10}.0^{5,9}]undecane-8-carboxylic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic compounds.
Biology: Investigated for its potential as a scaffold in drug design due to its rigid structure.
Medicine: Explored for its potential use in developing new pharmaceuticals with unique properties.
Comparison with Similar Compounds
Similar Compounds
- Pentacyclo[5.4.0.0{2,6}.0{3,10}.0^{5,9}]undecane-8,11-dione : Another caged hydrocarbon with similar structural features but different functional groups.
- Cubane : A highly symmetrical polycyclic hydrocarbon with a cubic structure.
- Adamantane : A tricyclic hydrocarbon with a diamond-like structure.
Uniqueness
Pentacyclo[5.4.0.0{2,6}.0{3,10}.0^{5,9}]undecane-8-carboxylic acid is unique due to its specific arrangement of rings and functional groups, which confer distinct chemical and physical properties. Its rigidity and stability make it particularly valuable in applications requiring high-energy density and structural integrity.
Properties
IUPAC Name |
pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c13-12(14)11-8-4-2-5-7-3(4)1-6(8)9(7)10(5)11/h3-11H,1-2H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXKUWKVUGVNIHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3CC4C2C5C1C3C(C45)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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